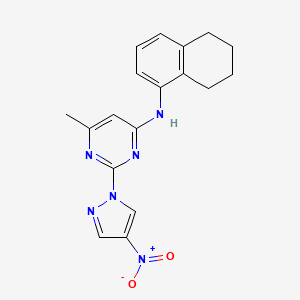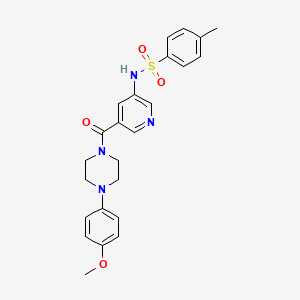
6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a nitro-pyrazole moiety and a tetrahydronaphthalene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Nitro-Pyrazole Moiety: The nitro-pyrazole group can be introduced via nitration of a pyrazole precursor, followed by coupling with the pyrimidine core.
Attachment of the Tetrahydronaphthalene Group: The tetrahydronaphthalene group can be attached through a Friedel-Crafts alkylation reaction, using suitable catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.
Aplicaciones Científicas De Investigación
6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The nitro-pyrazole moiety may interact with enzymes or receptors, modulating their activity. The tetrahydronaphthalene group can enhance the compound’s binding affinity and stability. Overall, the compound’s effects are mediated through its ability to influence key biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine: Lacks the tetrahydronaphthalene group.
2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine: Lacks the methyl group.
Uniqueness
6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine is unique due to the presence of both the nitro-pyrazole moiety and the tetrahydronaphthalene group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C18H18N6O2 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
6-methyl-2-(4-nitropyrazol-1-yl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H18N6O2/c1-12-9-17(21-16-8-4-6-13-5-2-3-7-15(13)16)22-18(20-12)23-11-14(10-19-23)24(25)26/h4,6,8-11H,2-3,5,7H2,1H3,(H,20,21,22) |
Clave InChI |
UAXDRXUKEXUERT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=CC4=C3CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-ethyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11266232.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11266241.png)
![2-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B11266242.png)
![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11266252.png)
![2-(4-fluorophenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B11266267.png)
![2-{[5-(Hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11266275.png)
![3-(4-bromophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11266276.png)
![3-(4-chlorophenyl)-1-(4-fluorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11266279.png)
![ethyl 2-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B11266291.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11266292.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide](/img/structure/B11266300.png)
![4-bromo-N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11266304.png)
![N-(3-bromophenyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B11266318.png)
